4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves multiple steps. One common synthetic route includes the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)piperidine to form 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile . This intermediate can then be further modified through alkylation and other reactions to obtain the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide results in the formation of bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates . Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium ferricyanide, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it may be explored for its potential as a therapeutic agent due to its complex structure and functional groups. In organic synthesis, it can serve as a building block for the synthesis of more complex molecules. Additionally, its unique properties make it a candidate for use in materials science, such as in the development of new polymers or as a component in electronic devices .
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds may include other pyridine, oxadiazole, and dihydropyridine derivatives, each with their own distinct properties and applications. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, adds to its uniqueness and potential versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C22H25N5O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H25N5O4/c1-14-12-15(2)27(13-16-6-5-11-30-16)22(29)19(14)21(28)24-10-8-18-25-20(26-31-18)17-7-3-4-9-23-17/h3-4,7,9,12,16H,5-6,8,10-11,13H2,1-2H3,(H,24,28) |
InChI Key |
SYVFEGPUGQHFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=N4)C |
Origin of Product |
United States |
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